molecular formula C10H7N3O3S B1654295 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate CAS No. 219618-92-5

2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate

Cat. No.: B1654295
CAS No.: 219618-92-5
M. Wt: 249.25 g/mol
InChI Key: ZIRKXGMRHFYXSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Mechanism of Action

The mechanism of action of 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities .

Properties

IUPAC Name

3-nitro-2-(1-oxidopyridin-1-ium-2-yl)sulfanylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O3S/c14-12-7-2-1-5-9(12)17-10-8(13(15)16)4-3-6-11-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRKXGMRHFYXSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C(=C1)SC2=C(C=CC=N2)[N+](=O)[O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379037
Record name 2-[(3-nitro-2-pyridyl)thio]pyridinium-1-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219618-92-5
Record name 2-[(3-nitro-2-pyridyl)thio]pyridinium-1-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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